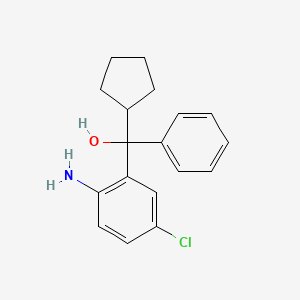

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol is a chemical compound with the molecular formula C18H20ClNO It is characterized by the presence of an amino group, a chlorine atom, and a cyclopentyl group attached to a phenylmethanol structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol typically involves the reaction of 2-amino-5-chlorobenzophenone with cyclopentylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylketone.

Reduction: Formation of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylamine.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and cyclopentyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Amino-5-chlorophenyl)(phenyl)methanol: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.

2-Amino-5-chlorobenzophenone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and make it a valuable compound for research and development in various fields.

Activité Biologique

The compound (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol is an organic molecule with significant potential in pharmacological applications due to its unique structural features. Its molecular formula is C16H18ClN, characterized by an amino group, a chlorophenyl moiety, and a cyclopentyl ring. This compound belongs to the class of phenolic compounds, which are known for their diverse biological activities.

Chemical Structure and Properties

The structural composition of this compound includes:

- Amino Group : Implicated in receptor interactions.

- Chlorophenyl Moiety : Enhances lipophilicity and may influence biological activity.

- Cyclopentyl Ring : Provides steric hindrance, potentially affecting binding interactions.

These features contribute to its reactivity and interaction with biological targets, making it a candidate for drug development aimed at neurological disorders and cancer treatment.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : The amino group suggests potential interactions with neurotransmitter receptors, possibly influencing systems like serotonin or dopamine pathways.

- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, indicating that this compound may also possess such activity.

- Anticancer Activity : Compounds with analogous structures have shown promise in inhibiting cancer cell growth. The presence of the chlorophenyl group may enhance this effect through various mechanisms, including apoptosis induction or cell cycle arrest.

- Antimicrobial Effects : Some studies suggest that phenolic compounds can exhibit antimicrobial properties, which could be relevant for this compound as well.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-chlorophenol | Amino and chloro groups on phenol | Known for antibacterial properties |

| Cyclopentylphenol | Cyclopentane ring attached to phenol | Exhibits antioxidant activity |

| 5-Chloro-2-(cyclopropyl)aniline | Chloro and cyclopropane substituents | Potential use in neuropharmacology |

These compounds illustrate how variations in structure can lead to differences in biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to establish their efficacy and safety profiles:

- Synthesis and Evaluation : A series of cyclopropyl analogues related to similar phenolic compounds were synthesized and evaluated for their NMDA receptor antagonism. These studies provided insights into the binding affinities and functional assays that could be applied to this compound .

- Computational Studies : Molecular docking studies have been employed to predict how this compound interacts with various proteins involved in disease pathways. These studies indicate that structural modifications significantly affect binding affinities and biological activities.

- Pharmacological Applications : Due to its potential biological activities, there is growing interest in exploring this compound as a lead candidate for drug development targeting conditions such as cancer and neurological disorders .

Propriétés

IUPAC Name |

(2-amino-5-chlorophenyl)-cyclopentyl-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c19-15-10-11-17(20)16(12-15)18(21,14-8-4-5-9-14)13-6-2-1-3-7-13/h1-3,6-7,10-12,14,21H,4-5,8-9,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCDWDKFJVHXEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.